molecular formula C21H23N3O4 B2710407 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide CAS No. 894001-91-3

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide

Cat. No.: B2710407
CAS No.: 894001-91-3
M. Wt: 381.432
InChI Key: AASDFZFPBSVQRV-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide is a synthetic small molecule of significant interest in chemical biology and preclinical research, primarily for its potential as a protein kinase modulator. Its molecular architecture, featuring an indole core linked to a furanmethyl group via an oxoacetamide bridge and a diethylamino carboxamide side chain, is designed to mimic aspects of the adenine ring of ATP, facilitating competitive binding in the catalytic sites of various kinases. This compound is structurally analogous to inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR axis, which is frequently dysregulated in cancer cell proliferation and survival [https://www.nature.com/articles/s41571-019-0297-y]. Researchers utilize this chemical probe to investigate the role of specific kinase-driven signaling cascades in cellular models of disease, enabling the study of phosphorylation events, downstream effector molecules, and potential mechanisms of drug resistance. Its application extends to the development of targeted therapeutic strategies, where it serves as a valuable tool for validating novel molecular targets in enzymology assays and in vitro cell-based studies. The furan and indole heterocycles present in its structure are common pharmacophores known to contribute to binding affinity and selectivity against a range of enzymes, making it a versatile scaffold for further structure-activity relationship (SAR) studies in medicinal chemistry optimization programs.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASDFZFPBSVQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The specific mode of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities. The exact interaction and resulting changes would depend on the specific target and the structure of the indole derivative.

Biochemical Pathways

The biochemical pathways affected by 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple pathways. The downstream effects would depend on the specific biological activity and the target of the compound.

Result of Action

The molecular and cellular effects of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action.

Biological Activity

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide is a complex organic molecule characterized by its unique structural features, which include an indole moiety, a diethylamino group, and a furan substituent. This compound belongs to the class of indole derivatives, known for their diverse biological activities, including potential applications in cancer therapy, neurodegenerative diseases, and infectious diseases.

Structural Characteristics

The molecular formula of this compound is C23H22N3O4C_{23}H_{22}N_{3}O_{4}, with a molecular weight of approximately 394.44 g/mol. The presence of functional groups such as the amide and oxo groups suggests potential for hydrogen bonding with biological targets, which is critical in enzyme inhibition or protein-protein interactions.

Feature Description
Indole Ring Common structural motif in biologically active compounds.
Diethylamino Group Enhances basic character; influences membrane interaction and cellular uptake.
Furan Substituent May enhance biological activity through unique electronic properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the indole scaffold can bind to enzymes or receptors, potentially leading to significant pharmacological effects. The diethylamino group may facilitate binding through electrostatic interactions, while the furan moiety could provide additional stabilization through π-π stacking interactions.

Research Findings

Research on similar indole derivatives has demonstrated a range of biological activities:

  • Anticancer Activity : Indole derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have reported IC50 values in the low micromolar range against breast cancer cells.
  • Antimicrobial Properties : Some indole derivatives have been evaluated for their antimicrobial activity against bacteria and fungi, showing promising results that warrant further investigation.
  • Neuroprotective Effects : Certain analogs have been studied for their neuroprotective properties in models of neurodegenerative diseases, suggesting potential therapeutic applications.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of indole derivatives, a related compound demonstrated an IC50 value of 5 μM against human breast cancer cells. This suggests that modifications to the indole structure can enhance cytotoxicity.

Case Study 2: Enzyme Inhibition

A related furan-containing compound was identified as a reversible covalent inhibitor of SARS-CoV-2 main protease (Mpro) with an IC50 value of 1.55 μM. The study highlighted the importance of structural features in enhancing binding affinity and selectivity for target proteins.

Potential Applications

The unique combination of functional groups in 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide suggests several potential therapeutic applications:

  • Cancer Therapy : Given its structural similarities to known anticancer agents, this compound may be explored for its efficacy against various cancers.
  • Infection Control : Its potential antimicrobial properties could be leveraged in developing new treatments for bacterial and fungal infections.
  • Neurological Disorders : The neuroprotective potential observed in related compounds indicates that this molecule could be investigated for therapeutic uses in neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

  • Adamantane and Fluorinated Chains : Compound 8 () shows potent CB2 receptor binding (Ki = 6.2 nM), attributed to the adamantane group’s hydrophobicity and fluorine’s electronic effects .
  • Diethylaminoethyl Group: The target compound’s diethylaminoethyl substituent may enhance solubility compared to bulkier groups like adamantane .
  • Furan vs. Aromatic Substitutents : The furan-2-ylmethyl group in the target compound could engage in π-π stacking or hydrogen bonding, distinct from adamantane’s rigid lipophilic interactions or pyridine’s basicity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The diethylamino group may improve aqueous solubility compared to adamantane or aryl-substituted analogs .
  • Metabolic Stability : The furan ring could be susceptible to oxidative metabolism, whereas fluorinated or adamantane-containing analogs (e.g., compound 8) may exhibit longer half-lives .

Target Engagement and Selectivity

  • Cannabinoid Receptors: Adamantane-containing analogs () show CB2 selectivity, but the target compound’s furan group may shift selectivity toward other targets (e.g., serotonin receptors) .
  • Anticancer Activity : D-24851 () demonstrates microtubule inhibition without neurotoxicity, a trait linked to its unique indole substitution pattern .

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